molecular formula C12H6Br2ClNO3 B2875094 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene CAS No. 477870-51-2

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Cat. No.: B2875094
CAS No.: 477870-51-2
M. Wt: 407.44
InChI Key: DXGLNKNPPCHBFI-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring

Scientific Research Applications

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its halogenated structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a reactant in a chemical reaction, the bromo and chloro groups might undergo substitution reactions .

Safety and Hazards

As with any chemical compound, handling “2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene” would require appropriate safety measures. The compound could potentially be harmful if inhaled, ingested, or comes into contact with skin .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its reactivity, potential uses in chemical synthesis, or its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Nitration: The nitration of 1-bromo-4-chlorobenzene to introduce a nitro group.

    Bromination: The bromination of the nitrated product to introduce a second bromine atom.

    Etherification: The reaction of the brominated product with 4-bromo-2-chlorophenol to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the halogen atoms are replaced by nucleophiles.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Oxidation Reactions: Products include oxidized derivatives of the phenoxy group.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar halogenation but lacking the nitro group.

    1-Bromo-2-chloro-4-fluorobenzene: Another halogenated aromatic compound with different halogen substituents.

    4-(4-Chlorophenoxy)-2′-chlorophenyl-α-bromo ethanone: A compound with a similar phenoxy structure but different functional groups.

Uniqueness

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2ClNO3/c13-7-1-3-12(10(15)5-7)19-11-4-2-8(16(17)18)6-9(11)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGLNKNPPCHBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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